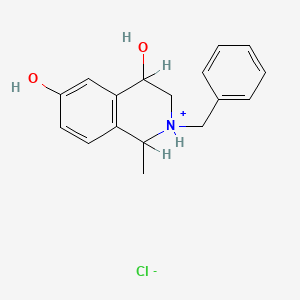
4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate is a heterocyclic organic compound. It is known for its complex structure, which includes a tetrahydroisoquinoline core substituted with a phenylmethyl group and hydroxyl groups at positions 4 and 6. The compound is typically found in its hydrochloride salt form, which enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate involves multiple steps. The process generally starts with the formation of the tetrahydroisoquinoline core, followed by the introduction of the phenylmethyl group and hydroxyl groups. The final step involves the conversion to the hydrochloride salt and hydration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoquinolines.
科学研究应用
4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
- 2-Phenylmethyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and phenylmethyl groups enhances its reactivity and potential for diverse applications.
生物活性
4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-2-(phenylmethyl)-, hydrochloride, hydrate is a complex organic compound classified within the isoquinoline family. Its unique structure includes hydroxyl groups at positions 4 and 6 and a phenylmethyl substituent at position 2. This compound has garnered attention due to its potential pharmacological properties and various biological activities.
- Molecular Formula : C17H20ClNO2
- Molecular Weight : 303.80 g/mol
- Structure : The compound features a tetrahydroisoquinoline framework that enhances its solubility and stability in biological systems.
Antioxidant Properties
Research indicates that isoquinoline derivatives exhibit significant antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Anti-Senescence Effects
A notable study demonstrated that 1,5-isoquinolinediol (a related compound) effectively suppressed replicative senescence in murine embryonic fibroblasts. At a concentration of 0.1 μM, it inhibited the appearance of abnormal nuclei and reduced β-galactosidase accumulation—markers of cellular aging . This suggests that similar isoquinoline derivatives could have potential applications in anti-aging therapies.
Inhibition of Nitric Oxide Production
In vitro studies have shown that isoquinolinediol compounds can inhibit the accumulation of nitrites in macrophage cultures stimulated with lipopolysaccharides (LPS). This effect is dose-dependent and indicates a potential role in modulating inflammatory responses .
Interaction with Cellular Pathways
Isoquinoline alkaloids exert their biological effects through various biochemical pathways. They can influence cell signaling, gene expression, and enzyme activity. Specifically, compounds like 4,6-isoquinolinediol may interact with proteins involved in oxidative stress response and cellular senescence mechanisms .
Enzyme Inhibition
The biological activity of isoquinoline derivatives often involves the inhibition of specific enzymes linked to disease processes. For instance, some studies have highlighted their role as inhibitors of protein kinase C (PKC), which is implicated in inflammatory diseases such as rheumatoid arthritis .
Case Studies
属性
CAS 编号 |
93202-97-2 |
|---|---|
分子式 |
C17H20ClNO2 |
分子量 |
305.8 g/mol |
IUPAC 名称 |
2-benzyl-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-12-15-8-7-14(19)9-16(15)17(20)11-18(12)10-13-5-3-2-4-6-13;/h2-9,12,17,19-20H,10-11H2,1H3;1H |
InChI 键 |
PGXWVQFRMUHEMV-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(C=C(C=C2)O)C(C[NH+]1CC3=CC=CC=C3)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















